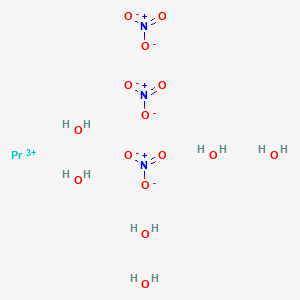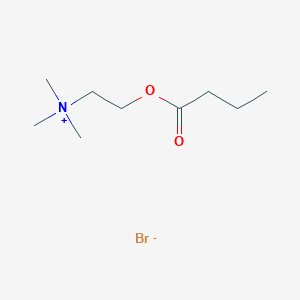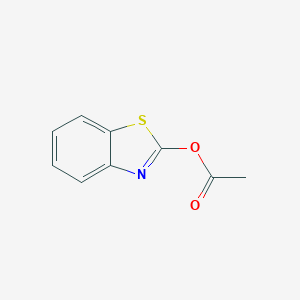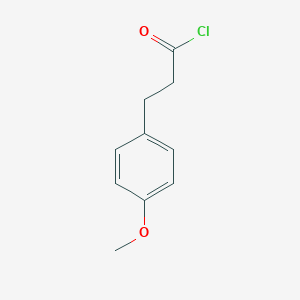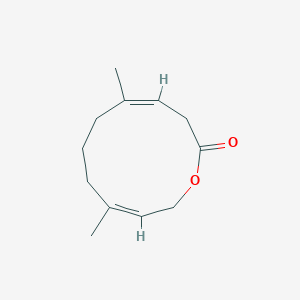
Dihidridotetrakis(trifenilfosfina)rutenio(II)
Descripción general
Descripción
Dihydridotetrakis(triphenylphosphine)ruthenium(II) (DTPPR) is a coordination compound of the transition metal ruthenium, which is composed of two hydride molecules and four triphenylphosphine (PPh3) molecules. It is a colorless solid that can be used as a catalyst in organic synthesis and is also used in the study of a variety of biological systems. DTPPR is a useful tool for researchers in a variety of fields, including organic chemistry, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El dihidridotetrakis(trifenilfosfina)rutenio(II) sirve como un potente catalizador en la síntesis orgánica. Facilita una variedad de reacciones que incluyen:
- Hidratación de nitrilos: Convierte los nitrilos en amidas, que son intermediarios valiosos en la síntesis farmacéutica .
- Isomerización de alquinos: Transforma los alquinos terminales en alquinos internos, proporcionando acceso a diferentes estructuras moleculares .
- Reacciones de Knoevenagel: Ayuda en la formación de enlaces carbono-carbono, crucial para la construcción de moléculas orgánicas complejas .
- Adiciones conjugadas: Permite la adición de nucleófilos a alquenos deficientes en electrones, un paso clave en la síntesis de muchos compuestos orgánicos .
- Hidrogenación por transferencia: Ofrece una alternativa más segura a los métodos tradicionales de hidrogenación mediante la transferencia de hidrógeno desde una molécula donante .
Química medicinal
En la química medicinal, este catalizador se utiliza para sintetizar moléculas bioactivas. Su capacidad para promover reacciones de formación de enlaces en condiciones suaves es particularmente beneficiosa para la preparación de productos farmacéuticos delicados .
Ciencia de los materiales
El compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades únicas. Se puede utilizar para sintetizar polímeros y materiales que requieren una arquitectura molecular precisa .
Ciencia ambiental
En la ciencia ambiental, el dihidridotetrakis(trifenilfosfina)rutenio(II) contribuye a la creación de procesos químicos que son más respetuosos con el medio ambiente. Se utiliza en reacciones que forman subproductos menos peligrosos y requieren condiciones de reacción más suaves .
Química analítica
Este complejo de rutenio se utiliza en la química analítica como catalizador para reacciones que pueden utilizarse para detectar o cuantificar otras sustancias. Su especificidad y eficiencia lo convierten en una herramienta valiosa en diversas aplicaciones analíticas .
Catálisis
El compuesto se utiliza ampliamente en la investigación de la catálisis para desarrollar nuevos procesos catalíticos. Su capacidad para catalizar una variedad de reacciones lo convierte en un tema de interés para mejorar los procesos químicos industriales
Safety and Hazards
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Dihydridotetrakis(triphenylphosphine)ruthenium(II) primarily targets olefins such as ethylene, propylene, styrene, and butadiene . These olefins play a crucial role in various chemical reactions, serving as the building blocks for polymers and other complex organic compounds.
Mode of Action
This compound interacts with its targets (olefins) to form olefin-coordinated complexes of the type, Ru(olefin)(PPh3)3 . This interaction results in the transformation of the olefins, leading to the formation of new compounds.
Biochemical Pathways
The affected biochemical pathways involve the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation . These pathways are critical for various chemical syntheses, and their alteration can lead to the production of different end products.
Pharmacokinetics
As a catalyst, it’s likely that its bioavailability is influenced by factors such as its form, purity, and storage conditions .
Result of Action
The action of Dihydridotetrakis(triphenylphosphine)ruthenium(II) results in the formation of new compounds through the hydrogenation of olefins . This can lead to significant changes at the molecular and cellular levels, depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of molecular hydrogen can lead to the formation of tetrahydridotris(triphenylphosphine)ruthenium, RuH4(PPh3)3, and the release of alkane at room temperature . Furthermore, its storage temperature (2~8C) can also impact its stability and effectiveness .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) are primarily related to its role as a catalyst in various reactions. It has been found to catalyze the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation
Molecular Mechanism
The molecular mechanism of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is primarily related to its role as a catalyst. It is known to facilitate various reactions, including the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be achieved by the reaction of ruthenium trichloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride.", "Starting Materials": ["Ruthenium trichloride", "Triphenylphosphine", "Sodium borohydride"], "Reaction": [ "Step 1: Dissolve ruthenium trichloride in a suitable solvent such as ethanol or methanol", "Step 2: Add triphenylphosphine to the solution and stir for several hours at room temperature", "Step 3: Add a reducing agent such as sodium borohydride to the solution and stir for several more hours", "Step 4: Filter the resulting mixture and wash the solid with a suitable solvent to obtain Dihydridotetrakis(triphenylphosphine)ruthenium(II)" ] } | |
| 19529-00-1 | |
Fórmula molecular |
C72H66P4Ru+4 |
Peso molecular |
1156.3 g/mol |
Nombre IUPAC |
ruthenium dihydride;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Ru.2H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;;/p+4 |
Clave InChI |
RXFATFKBDIQXLS-UHFFFAOYSA-R |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



